1,3-Dimethyl-4-prop-2-enoylpiperazin-2-one
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Description
“1,3-Dimethyl-4-prop-2-enoylpiperazin-2-one” is a chemical compound with the IUPAC name (3S)-1,3-dimethyl-2-piperazinone . It has a CAS Number of 1240300-34-8 and a molecular weight of 128.17 . It is stored in a dark place, sealed in dry conditions at 2-8°C . The compound is solid, semi-solid, or liquid in physical form .
Synthesis Analysis
The synthesis of piperazine derivatives, which “this compound” is likely a part of, has been explored in recent literature . One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method reported involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Molecular Structure Analysis
The linear formula for “this compound” is C6H12N2O . The InChI code for this compound is 1S/C6H12N2O/c1-5-6(9)8(2)4-3-7-5/h5,7H,3-4H2,1-2H3/t5-/m0/s1 .
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 128.17 . It is a solid, semi-solid, or liquid in physical form . It should be stored in a dark place, sealed in dry conditions at 2-8°C .
Safety and Hazards
The compound has a GHS07 signal word of “Warning” and hazard statements H302-H315-H319-H335 . This indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .
Properties
IUPAC Name |
1,3-dimethyl-4-prop-2-enoylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-4-8(12)11-6-5-10(3)9(13)7(11)2/h4,7H,1,5-6H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWXWRJAVUHPMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CCN1C(=O)C=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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